molecular formula C9H11F3O2 B584329 ETHANONE, 1-(2-ETHOXY-1-CYCLOPENTEN-1-YL)-2,2,2-TRIFLUORO- CAS No. 156519-25-4

ETHANONE, 1-(2-ETHOXY-1-CYCLOPENTEN-1-YL)-2,2,2-TRIFLUORO-

Cat. No.: B584329
CAS No.: 156519-25-4
M. Wt: 208.18
InChI Key: SEDLDTJBYMFRIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHANONE, 1-(2-ETHOXY-1-CYCLOPENTEN-1-YL)-2,2,2-TRIFLUORO- is a synthetic organic compound characterized by its unique structure, which includes an ethoxy group attached to a cyclopentene ring and a trifluoromethyl ketone moiety

Preparation Methods

The synthesis of ETHANONE, 1-(2-ETHOXY-1-CYCLOPENTEN-1-YL)-2,2,2-TRIFLUORO- typically involves the following steps:

    Cyclopentene Formation: The initial step involves the formation of the cyclopentene ring. This can be achieved through various methods, including the cyclization of suitable precursors under acidic or basic conditions.

    Ethoxy Group Introduction: The ethoxy group is introduced via an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

    Trifluoromethyl Ketone Formation: The final step involves the introduction of the trifluoromethyl ketone group. This can be achieved through the reaction of a suitable precursor with trifluoroacetic anhydride or trifluoromethyl ketone reagents under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and specific reaction conditions to achieve efficient synthesis.

Chemical Reactions Analysis

ETHANONE, 1-(2-ETHOXY-1-CYCLOPENTEN-1-YL)-2,2,2-TRIFLUORO- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like alkyl halides or sulfonates.

    Addition: The compound can undergo addition reactions with nucleophiles or electrophiles, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures to achieve the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

ETHANONE, 1-(2-ETHOXY-1-CYCLOPENTEN-1-YL)-2,2,2-TRIFLUORO- has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.

    Biology: It is studied for its potential biological activities, including its interactions with enzymes and receptors, which may lead to the development of new pharmaceuticals.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is used in the development of new materials and chemicals, including polymers and specialty chemicals.

Mechanism of Action

The mechanism of action of ETHANONE, 1-(2-ETHOXY-1-CYCLOPENTEN-1-YL)-2,2,2-TRIFLUORO- involves its interaction with specific molecular targets and pathways. The trifluoromethyl ketone moiety is known to interact with enzymes and proteins, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

ETHANONE, 1-(2-ETHOXY-1-CYCLOPENTEN-1-YL)-2,2,2-TRIFLUORO- can be compared with other similar compounds, such as:

    1-(2-Methylcyclopent-1-en-1-yl)ethanone: This compound has a similar cyclopentene ring but lacks the trifluoromethyl group, leading to different chemical and biological properties.

    2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: This compound features a cyclopentene ring with a boron-containing moiety, offering different reactivity and applications.

    2-Hydroxy-3-methyl-2-cyclopenten-1-one:

Properties

CAS No.

156519-25-4

Molecular Formula

C9H11F3O2

Molecular Weight

208.18

IUPAC Name

1-(2-ethoxycyclopenten-1-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C9H11F3O2/c1-2-14-7-5-3-4-6(7)8(13)9(10,11)12/h2-5H2,1H3

InChI Key

SEDLDTJBYMFRIJ-UHFFFAOYSA-N

SMILES

CCOC1=C(CCC1)C(=O)C(F)(F)F

Synonyms

Ethanone, 1-(2-ethoxy-1-cyclopenten-1-yl)-2,2,2-trifluoro- (9CI)

Origin of Product

United States

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